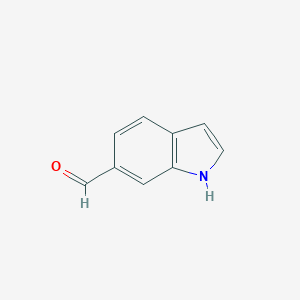

1H-indole-6-carbaldehyde

Description

Contextualization within Indole (B1671886) Chemistry

The indole nucleus, a bicyclic structure featuring a benzene (B151609) ring fused to a five-membered, nitrogen-containing pyrrole (B145914) ring, is a privileged scaffold in medicinal chemistry and natural products. researchgate.net This aromatic heterocyclic system is present in a vast array of biologically active compounds. researchgate.net Indole derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. researchgate.net

1H-Indole-6-carbaldehyde is a specific isomer within the indole carbaldehyde family, where a formyl group (-CHO) is attached to the 6-position of the indole ring. This substitution pattern distinguishes it from other isomers, such as the well-studied 1H-indole-3-carbaldehyde, and influences its reactivity and the properties of its subsequent derivatives. ekb.eg Its structure provides an electron-rich aromatic system, making it amenable to various chemical transformations.

Significance as a Core Synthetic Intermediate

The primary significance of this compound lies in its utility as a versatile synthetic intermediate. chemimpex.com The aldehyde functional group is highly reactive and serves as a handle for a multitude of chemical transformations. This reactivity allows chemists to use it as a starting material to construct more elaborate molecular architectures. chemimpex.com

Key reactions involving the aldehyde group include:

Condensation Reactions: It readily undergoes condensation with various amines and related compounds to form Schiff bases, which are themselves important intermediates for synthesizing heterocyclic derivatives. ajchem-b.com

Oxidation: The aldehyde can be oxidized to the corresponding indole-6-carboxylic acid.

Reduction: The aldehyde group can be reduced to a hydroxymethyl group (an alcohol).

This chemical versatility makes this compound an essential building block in the synthesis of diverse products, from pharmaceuticals and agrochemicals to dyes and pigments. chemimpex.com Its stability and the ease with which it can be functionalized make it a preferred choice for creating complex molecules and streamlining synthetic pathways. chemimpex.com

Overview of Research Trajectories

Research involving this compound is multifaceted, spanning several key areas of modern chemistry. The compound's unique properties position it as a valuable tool for innovation across different scientific disciplines. chemimpex.com

| Research Area | Application of this compound |

| Pharmaceutical Synthesis | Serves as a key intermediate in the development of novel therapeutic agents, particularly for neurological disorders, cancer, and inflammatory diseases. chemimpex.comchemimpex.com |

| Materials Science | Used in the fabrication of organic electronic components, such as organic light-emitting diodes (OLEDs), and in the production of specialized dyes and pigments. chemimpex.com |

| Biochemical Probes | Employed in the design and synthesis of fluorescent probes for biological imaging, enabling the visualization of specific cellular processes. chemimpex.comchemimpex.com |

| Natural Product Synthesis | Investigated for its role as a precursor in the total synthesis of complex natural products, aiding in the understanding of biochemical pathways. chemimpex.com |

| Agrochemicals | Utilized as a building block in the development of new agrochemical compounds. chemimpex.comchemimpex.com |

The ongoing exploration of this compound and its derivatives continues to open new avenues for drug discovery, the advancement of electronic materials, and the creation of sophisticated tools for biochemical research. chemimpex.comresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1H-indole-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c11-6-7-1-2-8-3-4-10-9(8)5-7/h1-6,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSPBWOAEHQDXRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378458 | |

| Record name | 1H-indole-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196-70-9 | |

| Record name | 1H-indole-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indole-6-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1h Indole 6 Carbaldehyde and Its Derivatives

Established Synthetic Routes

Traditional methods for the synthesis of 1H-indole-6-carbaldehyde have laid the groundwork for many advancements in the field. These routes are characterized by their reliability and have been extensively documented in chemical literature.

Vilsmeier-Haack Formylation in this compound Synthesis

The Vilsmeier-Haack reaction stands as a cornerstone for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. sid.irijpcbs.com This method utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). sid.ir The electrophilic Vilsmeier reagent then attacks the indole (B1671886) ring, leading to the introduction of a formyl group. For indole itself, formylation predominantly occurs at the C-3 position. bhu.ac.in However, by using appropriately substituted indole precursors, the formyl group can be directed to other positions, such as the 6-position.

The reaction is known for being an efficient, economical, and mild process. ijpcbs.com Critical parameters to control include temperature, which is often kept low (0–5°C) to manage regioselectivity and prevent over-formylation, and the stoichiometry of the reagents to minimize byproducts. Recent advancements have even seen the development of catalytic versions of the Vilsmeier-Haack reaction, which can be used for deuterated formylation. orgsyn.orgorgsyn.org

Acylation and Formylation Strategies for Indole Derivatives

Beyond the Vilsmeier-Haack reaction, various acylation and formylation strategies are employed to functionalize indole derivatives. Direct acylation of the indole nucleus can be achieved using different reagents and conditions, which influence the position of substitution. For instance, reacting indole with acetic anhydride (B1165640) at high temperatures can lead to 1,3-diacetylindole. bhu.ac.in In contrast, using sodium acetate (B1210297) or 4-dimethylaminopyridine (B28879) as a catalyst can result in exclusive N-acylation. bhu.ac.in

The regioselectivity of these reactions is a key consideration. While C-3 is the most common site for electrophilic attack, functionalization at other positions, including the nitrogen atom, is also possible and can be controlled by the choice of reagents and reaction conditions. bhu.ac.in For instance, N-metallated indoles can be prepared using bases like sodium hydride or Grignard reagents, and their subsequent reaction with electrophiles can be directed to either the nitrogen or the C-3 position depending on the metal and the electrophile. bhu.ac.in

Recent research has also explored metal-free formylation and acylation methods. One such approach involves the direct decarboxylative cross-coupling of α-oxo/ketoacids with indoles in the presence of an oxidizing agent like (NH₄)₂S₂O₈, which proceeds under mild conditions. organic-chemistry.org

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) have gained prominence as a sustainable and efficient strategy for synthesizing complex molecules from three or more starting materials in a single step. smolecule.comresearchgate.netrsc.org These reactions are advantageous due to their atom economy, operational simplicity, and the ability to rapidly generate molecular diversity. smolecule.comresearchgate.net

1H-Indole-3-carbaldehyde and its derivatives are valuable precursors in MCRs for the synthesis of a wide array of biologically active heterocyclic compounds. smolecule.comresearchgate.netrsc.org For example, a one-pot, three-component reaction involving 1H-indole-3-carbaldehyde, an active methylene (B1212753) compound, and an amine derivative can lead to the formation of novel indole derivatives with potential antiproliferative activity. ekb.eg Similarly, MCRs have been used to synthesize pyrano[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines by reacting an indole derivative, malononitrile, and a barbituric acid derivative. rsc.org

Contemporary and Emerging Synthetic Techniques

The field of organic synthesis is continually evolving, with a strong emphasis on developing more environmentally friendly and efficient methods.

Green Chemistry Approaches to Indole-Carbaldehyde Synthesis

Green chemistry principles are increasingly being applied to the synthesis of indole-carbaldehydes and their derivatives to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. tandfonline.comchim.it These approaches often involve the use of greener solvents like water or polyethylene (B3416737) glycol (PEG), catalyst-free conditions, or the use of recyclable catalysts. rsc.orgresearchgate.net

One example is the catalyst-free, redox-neutral cascade cyclization of 4-dialkylamino-indole-3-carbaldehydes with bisnucleophiles in ethanol (B145695), which provides a green and modular synthesis of complex indole-fused heterocycles. rsc.orgbohrium.com Another green approach is the Knoevenagel condensation of indole-3-carboxyaldehydes with active methylene compounds using L-proline as a catalyst in ethanol. researchgate.net

| Green Synthesis Approach | Key Features | Example |

| Catalyst-free Cascade Cyclization | Redox-neutral, operational simplicity, gram-scale applicability. rsc.orgbohrium.com | Synthesis of azepino[4,3,2-cd]indoles from 4-dialkylamino-indole-3-carbaldehydes in ethanol. rsc.orgbohrium.com |

| L-Proline Catalyzed Knoevenagel Condensation | Eco-friendly catalyst, use of ethanol as a solvent. researchgate.net | Synthesis of (E)-ethyl 2-cyano-3-(1H-indol-3-yl)acrylates. researchgate.net |

| Water-Mediated One-Pot Synthesis | Use of water as a green solvent, high yields, easy work-up. researchgate.net | Synthesis of 3-methyl-4-((1-methyl-1H-indol-3-yl)methylene)isoxazol-5(4H)-ones. researchgate.net |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, significantly reducing reaction times and often improving yields compared to conventional heating methods. tandfonline.comchim.itresearchgate.net The application of microwave irradiation can accelerate reactions by efficiently transferring energy directly to the reacting molecules. researchgate.netorientjchem.org

This technique has been successfully applied to various reactions for synthesizing indole derivatives. For instance, a one-pot, three-component reaction of indole-3-carboxaldehyde (B46971), a phenol, and isoniazid (B1672263) under solvent-free microwave irradiation yields isoniazid derivatives in high yields within minutes. tandfonline.com Similarly, the synthesis of bis(indolyl)methanes can be achieved in seconds via a microwave-aided coupling of substituted indoles and aromatic aldehydes using gold nanoparticles as a catalyst. tandfonline.com The synthesis of complex tetracyclic indole derivatives has also been achieved with good to excellent yields in short reaction times using a copper-catalyzed intramolecular N-arylation under microwave irradiation. beilstein-journals.org

| Microwave-Assisted Reaction | Catalyst/Conditions | Product | Reaction Time | Yield |

| One-pot, three-component reaction | Solvent-free, 125°C | Isoniazid derivatives | 5-6 min | High |

| Coupling of indole and aromatic aldehyde | Au NPs | Bis(indolyl)methanes | 40 s | 81-91% tandfonline.com |

| Intramolecular N-arylation | CuI | 5,6-dihydroindolo[1,2-a]quinoxalines | 45-60 min | 83-97% beilstein-journals.org |

| One-pot four-component condensation | Amberlyst A-15, 80°C | Substituted 3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole derivatives | 8-15 min | Not specified |

Solvent-Free and Water-Mediated Protocols

Metal-Catalyzed Synthetic Transformations

Metal-catalyzed reactions are powerful tools for the synthesis of complex indole structures, including derivatives of this compound. researchgate.net Various transition metals such as palladium, rhodium, and iridium have been utilized to facilitate C-C and C-N bond formations. researchgate.netchinesechemsoc.orgresearchgate.net

Palladium catalysis is particularly prominent in indole synthesis. beilstein-journals.org For instance, palladium-catalyzed carbonylative cyclization reactions have been developed for the synthesis of indole derivatives. beilstein-journals.org The Larock indole synthesis, which utilizes a palladium catalyst to couple an ortho-iodoaniline with a disubstituted alkyne, is a versatile method for producing a wide range of indoles. wikipedia.orgpcbiochemres.com

Iridium-catalyzed asymmetric hydrogenation of unprotected indoles offers a direct route to chiral indolines with high enantioselectivity. chinesechemsoc.org This method is tolerant of various functional groups on the indole ring. chinesechemsoc.org

Electrochemical Synthesis Methods

Electrochemical synthesis is emerging as a sustainable and efficient alternative for the preparation of indole derivatives. This method avoids the use of stoichiometric chemical oxidants or reductants, thereby reducing waste. The electrochemical synthesis of 1H-indazole N-oxides has been demonstrated, with the outcome being dependent on the cathode material. researchgate.net This electrochemical approach is applicable to a broad range of substrates and has been used for the late-stage functionalization of bioactive molecules. researchgate.net

The electrochemical copolymerization of indole-6-carboxylic acid and 3,4-ethylenedioxythiophene (B145204) (EDOT) has been used to prepare polymer films. mdpi.com Furthermore, electrochemical methods can be employed for the synthesis of indoline-4-carboxylic acid derivatives from indole precursors.

Leimgruber-Batcho Indole Synthesis and its Adaptations

The Leimgruber-Batcho indole synthesis is a highly efficient and widely used method in the pharmaceutical industry for preparing indoles and their substituted derivatives. wikipedia.orgwikipedia.org The synthesis starts from an o-nitrotoluene, which is converted to an enamine, followed by reductive cyclization to form the indole ring. wikipedia.org This method is known for its high yields and the commercial availability of starting materials. wikipedia.org

A modified Leimgruber-Batcho synthesis was employed to prepare 2-(4′-ethoxyphenyl)-1H-indole-6-carbaldehyde. publish.csiro.au This synthesis is valued for its regioselectivity, which allows for specific substitution patterns on the indole ring. The reduction of the nitro group in the final step can be achieved using various reagents, including Raney nickel with hydrazine, palladium on carbon with hydrogen, or stannous chloride. wikipedia.org

Fischer Indole Synthesis and Modern Variants

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is one of the oldest and most reliable methods for preparing substituted indoles. wikipedia.orgwikipedia.org The reaction involves the cyclization of a phenylhydrazone, formed from a phenylhydrazine (B124118) and an aldehyde or ketone, under acidic conditions. wikipedia.org While the direct synthesis of indole can be challenging, this method is well-suited for producing 2- and/or 3-substituted indoles. wikipedia.org

Modern variants of the Fischer indole synthesis have been developed to improve its scope and efficiency. One-pot, three-component protocols based on a Fischer indolization–N-alkylation sequence allow for the rapid synthesis of 1,2,3-trisubstituted indoles from readily available starting materials. rsc.org Another modern approach involves the metal-free tandem hydroamination–cyclization reaction between simple alkynes and arylhydrazines. mdpi.com The Buchwald modification utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, expanding the range of accessible indole structures. wikipedia.org

Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction that produces indoles from an ortho-iodoaniline and a disubstituted alkyne. wikipedia.orgpcbiochemres.com This method is highly versatile and can be used to synthesize a wide variety of indole derivatives with good to excellent yields and outstanding regioselectivity. wikipedia.orgresearchgate.net The reaction typically involves palladium(II) acetate as the catalyst, a carbonate base, and a chloride source like lithium chloride. wikipedia.org The Larock synthesis has been applied to the production of various biologically active indole-containing molecules. wikipedia.orgpcbiochemres.com

Retrosynthetic Analysis and Strategy Development for this compound Scaffolds

The synthesis of this compound, a key intermediate for various pharmaceutically important compounds, requires careful strategic planning. guidechem.com Retrosynthetic analysis, a problem-solving technique in which a target molecule is deconstructed into simpler, commercially available starting materials, is a cornerstone of this process. princeton.edue3s-conferences.org This analysis reveals different bond disconnection possibilities, which in turn suggest various synthetic strategies. nih.gov The primary goal is to reduce the complexity of the target structure in a logical sequence of steps. princeton.edu

Two principal retrosynthetic strategies for the this compound scaffold are considered:

Strategy A: Late-Stage C6-Formylation. This approach involves the disconnection of the C6-formyl group from a pre-existing indole ring. This is a common and direct strategy, but it faces the challenge of regioselectivity, as the C3 position of indole is typically more reactive towards electrophilic substitution. dergipark.org.tr

Strategy B: Indole Ring Construction. This strategy involves disconnecting the indole ring itself, specifically the C-N and C-C bonds of the pyrrole (B145914) moiety. This approach builds the substituted benzene (B151609) ring with the aldehyde (or a precursor) already in place, thus circumventing the regioselectivity issues of direct formylation.

Strategy A: Late-Stage C6-Formylation

This strategy focuses on introducing the aldehyde group onto an indole core in the final stages of the synthesis. The key retrosynthetic disconnection is the C-CHO bond at the C6 position.

Retrosynthetic Disconnection:

Figure 1: Retrosynthetic disconnection of the C6-formyl group.

Figure 1: Retrosynthetic disconnection of the C6-formyl group.This disconnection points to a forward synthesis involving the direct formylation of indole. While the Vilsmeier-Haack reaction is a classic method for formylating aromatic compounds, it typically shows high selectivity for the C3 position of indoles. dergipark.org.tr Therefore, achieving C6-formylation requires specialized methods or the use of starting materials where the C3 position is blocked.

Recent advancements have provided more direct routes. For instance, a method utilizing boron trifluoride diethyl etherate (BF₃·OEt₂) as a catalyst and trimethyl orthoformate (TMOF) as a formyl source has been shown to be effective for the C6-formylation of indoles. acs.org This highlights a significant step forward in overcoming the inherent reactivity challenges of the indole nucleus. acs.org Direct C-H functionalization at the C6 position represents a major challenge due to the distance from the directing nitrogen atom. frontiersin.org However, the development of novel directing groups and catalytic systems is an active area of research. For example, a copper-catalyzed method using an N–P(O)tBu₂ directing group has been developed for the site-selective C6-arylation of indoles, a strategy that could potentially be adapted for formylation. acs.org

Table 1: Comparison of C6-Formylation Methods

| Method | Reagents/Catalyst | Key Features | Reference |

| Boron-Catalyzed Formylation | Trimethyl orthoformate (TMOF), BF₃·OEt₂ | Rapid and efficient method for direct C6-formylation under neat conditions. | acs.org |

| Vilsmeier-Haack Formylation | POCl₃, DMF | Classic formylation method, but typically selective for the C3 position in unsubstituted indoles. | dergipark.org.tr |

| Directing Group Strategy | N–P(O)tBu₂ directing group, CuO catalyst (for arylation) | Demonstrates the principle of achieving C6 selectivity via a removable directing group. | acs.org |

Strategy B: Indole Ring Construction from Substituted Precursors

This approach constructs the indole ring from a benzene derivative that already contains the aldehyde functionality or a suitable precursor. This strategy avoids the challenges of C6-selective formylation on the intact indole ring. Key classical methods for indole synthesis, such as the Fischer, Reissert, and Gassman syntheses, can be adapted for this purpose. chim.itluc.eduderpharmachemica.com

Retrosynthetic Disconnection (Fischer Indole Synthesis Approach):

This disconnection leads to a synthesis starting from a substituted phenylhydrazine. The forward synthesis would involve the reaction of 4-formylphenylhydrazine with an acetaldehyde equivalent (e.g., acetaldehyde itself or a protected form) under acidic conditions to induce cyclization and form the indole ring. chim.it The aldehyde group must be stable to the acidic conditions of the cyclization, or be introduced from a more robust precursor group after the indole ring is formed.

Table 2: Key Indole Synthesis Reactions for Strategy B

| Synthesis Name | Key Precursors | General Principle | Reference |

| Fischer Indole Synthesis | Substituted phenylhydrazine, aldehyde or ketone | Acid-catalyzed rearrangement of an arylhydrazone to form the indole core. Requires appropriately substituted arylhydrazones which may not be readily available. luc.edu | chim.it |

| Reissert Synthesis | o-Nitrotoluene derivative, diethyl oxalate | Condensation followed by reductive cyclization to form indole-2-carboxylates, which can then be further modified. derpharmachemica.com | derpharmachemica.com |

| Gassman Indole Synthesis | Substituted aniline, thioether | A one-pot reaction involving a sigmatropic rearrangement to produce 3-thioalkoxyindoles, which are then desulfurized. luc.edu | luc.edu |

| Condensation/Cyclization | Carboxymethyl cyclohexadienones, primary amines | A catalyst-free method for synthesizing 6-hydroxy indoles, which could potentially be oxidized to the target aldehyde. acs.org | acs.org |

The choice between these strategies depends on the availability of starting materials, the desired scale of the synthesis, and the need to introduce other substituents onto the indole scaffold. Strategy A offers a more convergent route if an efficient and selective C6-formylation method is available. Strategy B provides better control over the regiochemistry of the benzene ring but may involve more linear steps.

Chemical Transformations and Reaction Mechanisms of 1h Indole 6 Carbaldehyde

Reactivity of the Formyl Group

The formyl group at the C-6 position of the indole (B1671886) ring in 1H-indole-6-carbaldehyde is a key functional group that dictates many of its chemical transformations. This aldehyde functionality allows for a variety of reactions, including nucleophilic additions and condensation reactions, making it a valuable intermediate in the synthesis of more complex molecules. cymitquimica.comchemimpex.com

Condensation Reactions, including Knoevenagel Condensation

This compound readily undergoes condensation reactions with active methylene (B1212753) compounds. smolecule.com A prominent example is the Knoevenagel condensation, which involves the reaction of the aldehyde with compounds containing an acidic methylene group, typically in the presence of a basic catalyst like piperidine (B6355638) and acetic acid. acgpubs.org This reaction leads to the formation of α,β-unsaturated carbonyl compounds. smolecule.com For instance, the reaction of indole-3-carboxaldehyde (B46971) with various active methylene compounds has been well-documented, yielding a range of 3-substituted indole derivatives. acgpubs.org Similar reactivity is expected for the 6-carbaldehyde isomer. These condensation reactions are crucial for synthesizing a variety of derivatives, including those with potential biological activity. smolecule.comajchem-b.comresearchgate.net

Some Knoevenagel condensations involving indole aldehydes can also be carried out under acidic conditions, for example, with compounds like 2-thioxo-dihydro-pyrimidine-4,6-dione, indan-1,3-dione, and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. ekb.eg

Reduction Reactions to Alcohol Derivatives

The formyl group of this compound can be reduced to a primary alcohol, yielding (1H-indol-6-yl)methanol. chemable.net This transformation is typically achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.org Aldehydes are readily reduced by these hydride reagents to form 1°-alcohols. libretexts.org The choice between these reagents can be significant, as LiAlH₄ is a much stronger reducing agent than NaBH₄ and can also reduce other functional groups like esters and carboxylic acids, while NaBH₄ is more selective for aldehydes and ketones. libretexts.org

The resulting alcohol, (1H-indol-6-yl)methanol, is a valuable synthetic intermediate for further functionalization. molport.comsynquestlabs.com

Functionalization of the Indole Ring System

The indole ring is an electron-rich aromatic system, making it susceptible to various functionalization reactions. bhu.ac.in The presence of the electron-withdrawing carbaldehyde group at the C-6 position influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Patterns in Indoles

Indole itself is highly reactive towards electrophiles, with a reaction rate approximately 10¹³ times greater than that of benzene (B151609). pearson.com The preferred site for electrophilic substitution in unsubstituted indole is the C-3 position of the pyrrole (B145914) ring. bhu.ac.inpearson.com This preference is due to the greater stability of the cationic intermediate formed upon attack at C-3, which can be stabilized by the lone pair of electrons on the nitrogen atom without disrupting the aromaticity of the benzene ring. bhu.ac.in If the C-3 position is occupied, substitution typically occurs at the C-2 position. bhu.ac.in When both C-2 and C-3 are substituted, electrophilic attack may occur on the benzene ring, often at the C-6 position. bhu.ac.in

In this compound, the existing substituent at C-6 will direct incoming electrophiles to other positions on the ring, influenced by both the inherent reactivity of the indole nucleus and the electronic effects of the aldehyde group.

Regioselective Functionalization at C-2, C-3, and C-6 Positions

The functionalization of the indole ring at specific positions is a key strategy in the synthesis of complex indole derivatives. nih.gov While C-3 is the most reactive site for electrophilic attack in simple indoles, modern synthetic methods allow for regioselective functionalization at other positions. bhu.ac.inrsc.org

For indole derivatives, including those with a carbaldehyde group, directing groups can be employed to achieve site-selective C-H functionalization. For example, the use of a pivaloyl-directing group at the C-3 position has been shown to facilitate C-4 arylation. nih.gov Similarly, a N–P(O)tBu₂ directing group can enable C-6 arylation. nih.gov

In the context of this compound, the aldehyde group itself can act as a directing group. For instance, ruthenium(II)-catalyzed reactions have been developed for the diamidation of indole-3-carboxaldehydes at the C-4 and C-5 positions. rsc.orgkaist.ac.kr This suggests that the formyl group at C-6 could similarly direct functionalization to other positions on the benzene ring.

Alkylation and Acylation Reactions

Alkylation and acylation are important reactions for modifying the indole nucleus. The nitrogen atom of the indole ring can be alkylated or acylated. For example, N-alkylation can be achieved using alkyl halides in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF.

C-alkylation of indoles, particularly at the C-3 position, is also a common transformation. researchgate.net This can be achieved through various methods, including Friedel-Crafts type reactions.

Acylation of the indole nitrogen can be accomplished using reagents like acetyl chloride. acgpubs.org This is often done to protect the N-H group or to modify the electronic properties of the indole ring for subsequent reactions.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) NMR experiments, a definitive assignment of the atomic connectivity and spatial relationships within 1H-indole-6-carbaldehyde can be achieved.

¹H NMR and ¹³C NMR Data Analysis and Interpretation

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, the aldehyde proton typically appears as a singlet in the downfield region, around 9.8–10.0 ppm, due to the electron-withdrawing nature of the carbonyl group. Protons on the aromatic indole (B1671886) ring resonate in the range of δ 7–8 ppm.

The ¹³C NMR spectrum provides information about the carbon skeleton. The carbonyl carbon of the aldehyde group is characteristically found at a downfield chemical shift. The carbon atoms of the indole ring appear in the aromatic region of the spectrum.

A detailed, though hypothetical, assignment of the ¹H and ¹³C NMR data for this compound is presented in the table below. It is important to note that actual experimental values can vary slightly based on the solvent and other experimental conditions.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 (N-H) | ~12.1 (broad s) | - |

| 2 | ~7.5 (m) | ~124.0 |

| 3 | ~6.6 (m) | ~103.0 |

| 4 | ~7.8 (d) | ~121.0 |

| 5 | ~7.6 (dd) | ~122.0 |

| 6-CHO | ~10.0 (s) | ~192.0 |

| 7 | ~8.1 (s) | ~131.0 |

| 3a | - | ~128.0 |

| 7a | - | ~139.0 |

Note: This table is a representation of typical chemical shifts and may not reflect exact experimental values.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structure Assignment

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, 2D NMR techniques are indispensable.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between adjacent protons on the indole ring, aiding in their specific assignment. frontiersin.org

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. frontiersin.org This allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton. github.io

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments identified through COSY and HSQC. For example, the aldehyde proton would show an HMBC correlation to the C6 carbon of the indole ring. frontiersin.orgmdpi.com

The collective data from these 2D NMR experiments provides a detailed and definitive structural elucidation of this compound. rsc.org

GIAO Method for NMR Chemical Shift Prediction

The Gauge-Including Atomic Orbital (GIAO) method is a computational approach used to predict NMR chemical shifts. researchgate.net This quantum chemical calculation can be a powerful tool in structural analysis, especially when experimental data is ambiguous or when comparing potential isomers. By calculating the magnetic shielding tensors for each nucleus, the GIAO method can predict ¹H and ¹³C chemical shifts that are often in good agreement with experimental values. researchgate.net The accuracy of these predictions is dependent on the level of theory and the basis set used in the calculation. modgraph.co.uk

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of its functional groups.

N-H Stretch : A peak around 3300 cm⁻¹ is indicative of the N-H stretching vibration of the indole ring.

C=O Stretch : A strong absorption band in the region of 1700 cm⁻¹ corresponds to the stretching vibration of the aldehyde carbonyl group.

C-H Stretch (Aromatic) : Peaks in the region of 3100-3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic indole ring.

C=C Stretch (Aromatic) : Absorptions in the 1600-1450 cm⁻¹ range are due to the carbon-carbon double bond stretching vibrations within the indole ring.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (Indole) | Stretch | ~3300 |

| C=O (Aldehyde) | Stretch | ~1700 |

| C-H (Aromatic) | Stretch | 3100-3000 |

| C=C (Aromatic) | Stretch | 1600-1450 |

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FT-IR. The technique is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can be used to further confirm the presence of the indole ring and the aldehyde group. Key Raman bands for the parent indole structure include in-phase and out-of-phase breathing modes of the ring, typically observed around 760 cm⁻¹ and 1010 cm⁻¹, respectively. researchgate.net The N-H bending vibration in the indole ring can also be identified. researchgate.net Computational methods can be employed to simulate the Raman spectrum and aid in the assignment of vibrational modes. researchgate.net

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition. Upon ionization, molecules can break apart into characteristic fragments; analyzing these fragmentation patterns helps to elucidate the compound's structure.

For this compound, which has a molecular weight of approximately 145.16 g/mol , the molecular ion peak [M]⁺ is observed at an m/z of 145. nih.gov Electron ionization (EI) methods, often coupled with gas chromatography (GC-MS), lead to predictable fragmentation. The primary fragments observed for this compound result from the loss of stable neutral molecules or radicals from the parent ion. A common fragmentation pathway involves the loss of a hydrogen radical (-H) to form a stable cation at m/z 144, followed by the loss of carbon monoxide (-CO) from the aldehyde group, resulting in a fragment at m/z 116. nih.gov

Tandem mass spectrometry (MS-MS) provides even more detailed structural information by isolating a precursor ion and subjecting it to further fragmentation. In the positive ion mode ([M+H]⁺, precursor m/z 146.06), the most abundant product ion is seen at m/z 118, corresponding to the loss of carbon monoxide. nih.gov In the negative ion mode ([M-H]⁻, precursor m/z 144.0455), the major fragment ion is observed at m/z 116, again consistent with the loss of CO. nih.gov

Table 1: Key Mass Spectrometry Data for this compound

| Technique | Precursor Ion (m/z) | Top Fragment Peak (m/z) | Second Highest Peak (m/z) | Third Highest Peak (m/z) | Source |

|---|---|---|---|---|---|

| GC-MS | 145 (M⁺) | 145 | 116 | 144 | nih.gov |

| MS-MS ([M+H]⁺) | 146.06 | 118 | 129.2 | 118.9 | nih.gov |

| MS-MS ([M-H]⁻) | 144.0455 | 116 | 144.2 | - | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The indole ring system is an excellent chromophore, and its electronic absorption spectrum is characterized by distinct bands arising from π → π* transitions. The presence of the aldehyde group (-CHO) conjugated with the indole ring modifies these transitions.

The spectrum of unsubstituted indole shows characteristic absorption maxima (λmax) around 218 nm, 271 nm, and 287 nm in alcohol. nih.gov The aldehyde group on this compound acts as a chromophore and is conjugated with the bicyclic aromatic system. This conjugation extends the π-system, which typically leads to a bathochromic (red) shift, moving the absorption bands to longer wavelengths. The spectrum is expected to show intense absorptions corresponding to π → π* transitions of the conjugated aromatic system. For example, a related compound, 6-(benzyloxy)-1H-indole-2-carbaldehyde, is predicted to have a λmax in the 290–310 nm range. Additionally, the carbonyl group of the aldehyde introduces the possibility of a lower-energy, lower-intensity n → π* transition, involving the non-bonding electrons of the oxygen atom.

Table 2: UV Absorption Maxima (λmax) for Indole and a Related Derivative

| Compound | λmax (nm) | Electronic Transition Type | Source |

|---|---|---|---|

| Indole (in alcohol) | 218, 271, 287 | π → π | nih.gov |

| Fused BN Indole II | 292 | π → π | acs.org |

| 6-(benzyloxy)-1H-indole-2-carbaldehyde (Predicted) | ~290-310 | π → π* |

Note: Specific experimental UV-Vis data for this compound was not available in the searched literature. The data presented is for the parent indole and related derivatives to illustrate expected absorption regions.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction analysis of a single crystal provides the most definitive structural information, including precise bond lengths, bond angles, and details of intermolecular interactions that dictate the crystal packing. While specific crystallographic data for this compound is not readily found in the surveyed literature, extensive studies on closely related indole derivatives, particularly its isomer 1H-indole-3-carbaldehyde, offer significant insight into its expected solid-state structure.

Table 3: Crystallographic Data for the Related Isomer, 1H-Indole-3-carbaldehyde

| Parameter | Value | Source |

|---|---|---|

| Chemical Formula | C₉H₇NO | najah.edu |

| Crystal System | Orthorhombic | najah.edu |

| Space Group | Pca2₁ | najah.edu |

| Key Intermolecular Interaction | N–H···O Hydrogen Bonds | najah.edu |

Note: The data presented is for 1H-indole-3-carbaldehyde, a structural isomer. This information is used as a predictive model for the crystalline structure of this compound.

Computational Chemistry and Theoretical Investigations of 1h Indole 6 Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the molecule, predicting its behavior and properties with a high degree of accuracy. These methods are crucial for understanding the intrinsic features of 1H-indole-6-carbaldehyde.

Density Functional Theory (DFT) Approaches and Basis Set Selection

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.netresearchgate.net The choice of functional and basis set is critical for obtaining accurate results. For indole (B1671886) derivatives, including those similar in structure to this compound, the B3LYP functional is a popular and reliable choice. researchgate.netresearchgate.netajchem-a.com This hybrid functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. researchgate.netajchem-a.com

The selection of the basis set, which describes the atomic orbitals, is also a crucial step. Larger basis sets with polarization and diffuse functions, such as 6-311++G(d,p), are often employed to provide a more accurate description of the electron distribution, especially for systems with heteroatoms and potential for hydrogen bonding. ajchem-a.comtandfonline.comtandfonline.comresearchgate.netbenthamdirect.com For instance, studies on similar indole-carbaldehyde molecules have successfully used the B3LYP method paired with the 6-311++G(d,p) basis set to analyze their molecular structure and vibrational modes. tandfonline.comtandfonline.comresearchgate.net The M06 and wB97xD functionals have also been utilized for their effectiveness in capturing non-covalent interactions. benthamdirect.comacs.org

Geometry Optimization and Vibrational Mode Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.net For indole derivatives, DFT calculations can predict bond lengths and angles that are in good agreement with experimental data from techniques like X-ray diffraction. researchgate.net For example, in a related molecule, 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde, the carbaldehyde group was found to be nearly co-planar with the indole ring. mdpi.com

Vibrational mode analysis, performed after geometry optimization, calculates the frequencies of molecular vibrations. These theoretical frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the optimized structure and to assign specific vibrational modes to the observed spectral bands. researchgate.netmjcce.org.mk The potential energy distribution (PED) analysis is often used to provide a detailed assignment of the fundamental vibrations. mjcce.org.mk

HOMO/LUMO Energy Analysis and Charge Transfer Characterization

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the electronic properties and reactivity of a molecule. wuxiapptec.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical reactivity and kinetic stability. physchemres.orgnih.gov A smaller energy gap suggests that the molecule is more reactive and can be easily excited. physchemres.orgnih.gov

For indole derivatives, the HOMO is typically localized on the electron-rich indole ring, while the LUMO is often associated with electron-withdrawing substituents. In the case of this compound, the aldehyde group acts as an electron-withdrawing group. The HOMO-LUMO energy gap provides insights into the intramolecular charge transfer (ICT) that can occur within the molecule upon electronic excitation. tandfonline.comtandfonline.comajol.info For a similar molecule, 1H-indole-3-carbaldehyde, the HOMO/LUMO energy results indicated that significant charge transfer occurs within the molecule. tandfonline.comtandfonline.com

Table 1: Representative Frontier Orbital Energies for Indole Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Method |

|---|---|---|---|---|

| Indole-2-carboxylic acid | - | - | 4.418 | TD-DFT/B3LYP 6-311++G(d,p) |

| (E)-7-((1H-Indol-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one | - | - | 3.67 | B3LYP/6-311G(d,p) ajchem-a.com |

| 6-(Benzyloxy)-1H-indole-2-carbaldehyde | - | - | 4.2-4.5 | B3LYP/6-311+G(d,p) |

This table presents data for related indole derivatives to illustrate typical values. The specific values for this compound would require a dedicated computational study.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. tandfonline.comtandfonline.com The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For indole derivatives, the region around the nitrogen atom and the π-system of the aromatic rings typically shows a negative electrostatic potential. In contrast, the hydrogen atoms, particularly the N-H proton, and the carbon atom of the carbonyl group in the carbaldehyde substituent would exhibit a positive electrostatic potential. This analysis helps in understanding intermolecular interactions, such as hydrogen bonding. MEP analysis of 1H-indole-3-carbaldehyde has been used to identify its reactive sites. tandfonline.comtandfonline.com

Natural Bond Orbital (NBO) Analysis

In indole systems, NBO analysis can reveal stabilizing interactions, such as the delocalization of the nitrogen lone pair into the π-system of the ring. For substituted indoles, it can quantify the electronic effects of the substituents. For instance, in 6-(benzyloxy)-1H-indole-2-carbaldehyde, NBO analysis showed hyperconjugation between the lone pairs of the benzyloxy oxygen and the indole π-system, contributing significantly to the molecule's stability. The stabilization energy, E(2), associated with these interactions can be calculated to assess their importance. acs.org

Fukui Functional Analysis for Reactivity Prediction

The Fukui function is a concept derived from DFT that helps to identify the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attacks. tandfonline.comtandfonline.commdpi.com It measures the change in electron density at a particular point in the molecule when an electron is added or removed.

By calculating the condensed Fukui functions for each atom, one can predict the local reactivity. mdpi.com A positive value of the Fukui function indicates a site susceptible to nucleophilic attack, while a negative value suggests a site prone to electrophilic attack. mdpi.com This analysis has been applied to indole derivatives to understand their reactivity patterns. tandfonline.comtandfonline.com For example, in ethyl 6-nitro-1H-indole-2-carboxylate, DFT calculations using Fukui functions helped to identify the reactive sites for electrophilic substitution.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde |

| 1H-indole-3-carbaldehyde |

| 6-(benzyloxy)-1H-indole-2-carbaldehyde |

| ethyl 6-nitro-1H-indole-2-carboxylate |

| (E)-7-((1H-Indol-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules, providing insights into their conformational flexibility and structural stability over time. acs.orgmpg.de For this compound, MD simulations can elucidate the conformational landscape, particularly concerning the orientation of the aldehyde group relative to the bicyclic indole ring system.

The core indole structure is largely planar, but the single bond connecting the aldehyde group to the benzene (B151609) ring allows for rotational freedom. Theoretical studies on related indole derivatives indicate that the preferred conformation often seeks to minimize steric hindrance while maximizing favorable electronic interactions. MD simulations can map the potential energy surface associated with the rotation of this C-C bond, identifying low-energy conformers and the energy barriers between them. whiterose.ac.uk These simulations generate an ensemble of structures that represent the molecule's behavior in different environments, such as in the gas phase or in various solvents, which is crucial for understanding its interactions with biological targets. acs.org

Furthermore, MD simulations are instrumental in studying how the molecule interacts with its environment, such as a protein binding pocket. nih.govuniroma1.it By simulating the complex, researchers can observe how the ligand's conformation adapts to the receptor site and how the protein itself may undergo conformational changes upon binding. nih.gov This dynamic picture provides a more realistic and detailed understanding than static docking models alone. acs.org

Table 1: Key Parameters in Conformational Analysis of Indole Derivatives

| Parameter | Description | Relevance to this compound | Computational Method |

|---|---|---|---|

| Dihedral Angle (C5-C6-C=O) | Defines the rotation of the carbaldehyde group relative to the indole ring. | Determines the planarity and steric profile of the molecule. | Potential Energy Surface Scan, MD Simulations |

| Bond Lengths & Angles | Geometric parameters of the molecular structure. | Deviations from ideal values can indicate strain. | Geometry Optimization (DFT) |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions over time. | Indicates the stability of a particular conformation during an MD simulation. uniroma1.it | Molecular Dynamics (MD) |

| Conformational Energy | The potential energy of a specific molecular arrangement. | Identifies the most stable (lowest energy) conformers. | Quantum Mechanics (DFT), Molecular Mechanics (MM) |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgnih.gov It maps the electron distribution of a molecule in a crystal, allowing for the identification and characterization of close contacts between neighboring molecules. For this compound, this analysis provides a detailed picture of the non-covalent interactions that govern its crystal packing.

Studies on the isomeric compound 1H-indole-3-carbaldehyde have provided significant insights into the types of interactions to be expected. researchgate.nettandfonline.com The analysis generates a 3D Hirshfeld surface mapped with properties like dnorm (which highlights regions of close intermolecular contact) and 2D fingerprint plots that summarize the proportion of different types of atomic contacts. researchgate.net

The primary interactions stabilizing the crystal structure of indole derivatives typically include:

H···H contacts: These are generally the most abundant interactions, arising from the numerous hydrogen atoms on the molecular surface. researchgate.net

C···H/H···C contacts: These represent van der Waals interactions and weak C-H···π interactions, which are significant in the packing of aromatic systems. nih.gov

O···H/H···O contacts: These are crucial interactions involving the aldehyde oxygen atom acting as a hydrogen bond acceptor and the N-H group or C-H groups of adjacent molecules acting as donors.

N···H/H···N contacts: The indole N-H group is a key hydrogen bond donor, forming important interactions with electronegative atoms like the oxygen of the aldehyde group on a neighboring molecule. researchgate.net

By quantifying the percentage contribution of each contact type to the total Hirshfeld surface, a detailed understanding of the packing forces can be achieved. For instance, in the related 1H-indole-3-carbaldehyde, H···H, C···H/H···C, and O···H/H···O interactions are the most significant contributors to the crystal packing. researchgate.net A similar distribution would be anticipated for this compound, with the specific geometry of the packing being influenced by the position of the aldehyde group.

Table 2: Predicted Intermolecular Contact Contributions for this compound based on Hirshfeld Surface Analysis of Isomers

| Interaction Type | Description | Predicted Significance |

|---|---|---|

| H···H | Interactions between hydrogen atoms. | High, typically the largest contribution. researchgate.net |

| C···H / H···C | Interactions involving carbon and hydrogen atoms, including C-H···π. | Significant, contributing to the stability of the aromatic packing. nih.gov |

| O···H / H···O | Hydrogen bonds involving the aldehyde oxygen and N-H/C-H donors. | Important for directional packing and stabilizing the crystal lattice. |

| N···H / H···N | Hydrogen bonds involving the indole nitrogen and hydrogen acceptors. | Important for forming chains or dimeric motifs. |

| C···C | π-π stacking interactions between indole rings. | Possible, but often less significant than other contacts in substituted indoles. |

Cheminformatics and Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Cheminformatics applies computational methods to analyze chemical data, while Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) studies aim to build mathematical models that correlate the chemical structure of compounds with their biological activity or physical properties. researchgate.net These models are invaluable in drug discovery for predicting the activity of new compounds and optimizing lead structures.

The indole scaffold is a common feature in many biologically active molecules, and numerous QSAR studies have been performed on indole derivatives to understand the structural requirements for their activity. researchgate.netnih.govmdpi.com For this compound and its derivatives, QSAR models can be developed to predict activities such as enzyme inhibition or antimicrobial effects.

The process involves calculating a set of molecular descriptors for a series of related compounds with known activities. These descriptors quantify various aspects of the molecular structure:

Electronic Descriptors: Such as HOMO/LUMO energies, dipole moment, and atomic charges, which describe the molecule's electronic properties and reactivity. researchgate.net

Steric/Topological Descriptors: Including molecular weight, molar refractivity (MR), and shape indices, which relate to the size and shape of the molecule.

Hydrophobic Descriptors: Like the logarithm of the partition coefficient (LogP), which measures the molecule's lipophilicity.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to create a mathematical equation linking a selection of these descriptors to the observed biological activity. researchgate.net Validated QSAR models for indole derivatives have shown that parameters like LUMO energy, total energy, and molar refractivity can play crucial roles in determining their biological function. researchgate.net

Table 3: Common Molecular Descriptors in QSAR Studies of Indole Derivatives

| Descriptor Class | Example Descriptors | Information Encoded |

|---|---|---|

| Electronic | HOMO/LUMO Energy, Dipole Moment | Electron-donating/accepting ability, reactivity, polarity. researchgate.net |

| Steric | Molar Refractivity (MR), Molecular Volume | Size, shape, and polarizability of the molecule. |

| Topological | Wiener Index, Balaban Index | Atomic connectivity and branching. |

| Hydrophobic | LogP, TPSA (Topological Polar Surface Area) | Lipophilicity and membrane permeability. chemscene.com |

Theoretical Studies on Reaction Kinetics and Thermodynamics

Theoretical studies are essential for understanding the mechanisms, kinetics, and thermodynamics of chemical reactions involving this compound. Using quantum chemical methods like Density Functional Theory (DFT), researchers can model reaction pathways, calculate activation energies, and determine the relative stability of reactants, transition states, and products. kit.edu

For this compound, theoretical investigations can focus on several key reactive sites:

Reactions at the Indole Ring: The indole nucleus is susceptible to electrophilic substitution. The position of the aldehyde group, an electron-withdrawing group, deactivates the ring and directs incoming electrophiles. Computational studies on related systems, such as the nitration of 1H-indole-3-carbaldehyde, show that DFT calculations can accurately predict the regioselectivity of such reactions by comparing the activation energies for substitution at different positions (e.g., C4, C5, C7).

Reactions of the Aldehyde Group: The carbaldehyde group is a site for various transformations, including oxidation to a carboxylic acid, reduction to an alcohol, or nucleophilic addition reactions (e.g., formation of Schiff bases). Theoretical calculations can model the thermodynamics (reaction enthalpy, Gibbs free energy) and kinetics (activation energy barriers) of these processes. For example, DFT can be used to compare the feasibility of different reducing agents or to study the mechanism of condensation reactions. ekb.eg

These computational studies provide mechanistic insights that are often difficult to obtain through experiments alone. kit.edu By calculating potential energy surfaces, researchers can visualize the entire reaction coordinate, identify key intermediates, and understand the factors that control reaction rates and product outcomes. kit.edu

Table 4: Theoretical Parameters for Reaction Analysis

| Parameter | Description | Application to this compound Reactions |

|---|---|---|

| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur. | Predicts reaction rates and regioselectivity (e.g., site of electrophilic attack). |

| Reaction Enthalpy (ΔH) | The net change in heat content during a reaction. | Determines if a reaction is exothermic or endothermic. |

| Gibbs Free Energy (ΔG) | The change in free energy, indicating reaction spontaneity. | Predicts the equilibrium position of a reaction. |

| Transition State Geometry | The molecular structure at the highest point on the reaction pathway. | Provides insight into the mechanism of bond formation/breaking. |

Biological Activity and Medicinal Chemistry of 1h Indole 6 Carbaldehyde Derivatives

Pharmacological Potential of Indole (B1671886) Scaffolds

The indole scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is of significant interest in drug discovery. jchr.orgajchem-b.comresearchgate.net Indole derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective properties. jchr.orgajchem-b.comspandidos-publications.com The versatility of the indole ring allows for chemical modifications at various positions, enabling the synthesis of a diverse range of compounds with tailored biological functions. chemimpex.comsmolecule.com

1H-Indole-6-carbaldehyde, also known as indole-6-carboxaldehyde (I6CA), serves as a key building block in the synthesis of more complex, biologically active molecules. spandidos-publications.comchemimpex.com Its unique structure, featuring a reactive aldehyde group at the 6-position of the indole ring, makes it a valuable intermediate for developing novel pharmaceuticals. chemimpex.com Research has indicated its utility in creating derivatives with potential therapeutic applications, particularly in the realms of anticancer, anti-inflammatory, and neurological disorder treatments. spandidos-publications.comchemimpex.com Indole derivatives, in general, are known to interact with various biological targets, including enzymes and receptors, to exert their pharmacological effects. jchr.org The specific substitution pattern on the indole nucleus plays a crucial role in determining the biological activity of the resulting compounds.

In Vitro Biological Evaluation Studies

The following sections detail the in vitro biological evaluation of this compound and its derivatives across several key areas of pharmacological research.

Anticancer Activities and Cytotoxic Effects on Cell Lines

Derivatives of the indole scaffold are widely investigated for their anticancer properties. While extensive research exists for various indole isomers, studies focusing specifically on derivatives of this compound are more limited. However, existing research highlights its potential.

Indole-6-carboxaldehyde (I6CA), isolated from the brown alga Sargassum thunbergii, has been shown to inhibit the expression and secretion of matrix metalloproteinase-9 (MMP-9). spandidos-publications.com MMP-9 is known to play a role in cancer cell invasion and metastasis. In a study using human fibrosarcoma HT1080 cells, I6CA was found to suppress the activity of MMP-9, suggesting its potential as an antitumor agent. spandidos-publications.com

Furthermore, this compound is recognized as a valuable intermediate in the synthesis of potential anticancer agents. chemimpex.com For instance, indoline-6-carbaldehyde (B1504013) hydrochloride, a related compound, has been used to synthesize indolizine (B1195054) derivatives that have shown significant cytotoxicity against various cancer cell lines.

While broad statements about the anticancer potential of indole derivatives are common, specific cytotoxic data for derivatives synthesized directly from this compound are not widely available in the reviewed scientific literature.

Table 1: Effects of Indole-6-carboxaldehyde (I6CA) on MMP-9 in HT1080 Cells

| Compound | Cell Line | Target | Observed Effect | Reference |

|---|---|---|---|---|

| Indole-6-carboxaldehyde (I6CA) | HT1080 (Human Fibrosarcoma) | MMP-9 | Inhibited expression and secretion | spandidos-publications.com |

Anti-inflammatory and Analgesic Activities

Research has pointed towards the anti-inflammatory potential of this compound. A study on indole-6-carboxaldehyde (I6CA) demonstrated its ability to inhibit MMP-9 expression, which is also involved in inflammatory processes. spandidos-publications.com The same study found that I6CA inhibited the phosphorylation and degradation of IκBα and the nuclear translocation of NF-κB p65 in PMA-stimulated HT1080 cells, suggesting a mechanism of action via the suppression of the MAPK and NF-κB pathways. spandidos-publications.com

Another study reported on the immunomodulatory effects of indole-6-carboxaldehyde on murine RAW 264.7 macrophage cells. researchgate.net The findings indicated a concentration-dependent effect on the morphology and phagocytic activity of these immune cells, suggesting a potential role in modulating inflammatory responses. researchgate.net

While these findings are promising, detailed in vitro studies on a broader range of inflammatory markers and specific analgesic assays for derivatives of this compound are not widely present in the reviewed literature.

Table 2: Anti-inflammatory and Immunomodulatory Effects of Indole-6-carboxaldehyde

| Compound | Cell Line | Key Findings | Reference |

|---|---|---|---|

| Indole-6-carboxaldehyde (I6CA) | HT1080 | Inhibited MMP-9 expression and suppressed MAPK and NF-κB pathways. | spandidos-publications.com |

| Indole-6-carboxaldehyde | RAW 264.7 | Exhibited immunomodulatory effects, altering cell morphology and phagocytic activity. | researchgate.net |

Neuroprotective Effects and Modulation of Neurological Disorders

The indole scaffold is a key component of many neuroactive compounds, and its derivatives are actively being investigated for the treatment of neurological disorders. smolecule.com this compound is noted as a significant intermediate in the synthesis of pharmaceuticals targeting such disorders. chemimpex.com Its chemical structure allows for modifications that can lead to compounds with enhanced efficacy and specificity for various neurological targets.

For example, derivatives of 6-bromo-1H-indole-3-carboxylic acid, which can be conceptually linked to the indole-6-carbaldehyde structure, have shown neuroprotective effects in research, with some analogs modulating neurotransmitter systems relevant to conditions like Alzheimer's disease. chemimpex.com Furthermore, some indole derivatives have been synthesized with the aim of inhibiting beta-amyloid (Aβ) aggregation, a key pathological feature of Alzheimer's disease. jchr.org

Despite its role as a precursor, specific in vitro studies detailing the direct neuroprotective effects or modulation of neurological disorder models by derivatives of this compound are not extensively documented in the reviewed literature.

Antioxidant Properties

Indole derivatives are recognized for their antioxidant properties, which are often attributed to the electron-rich nature of the indole ring system that allows it to act as a free radical scavenger. ajchem-b.comspandidos-publications.com The antioxidant activity of various indole derivatives has been demonstrated in numerous studies. bohrium.comfabad.org.trresearchgate.net

However, specific in vitro evaluations of the antioxidant properties of derivatives synthesized directly from this compound are not widely reported in the scientific literature that was surveyed for this article. While the general antioxidant potential of the indole scaffold is well-established, dedicated studies on 6-formylindole derivatives are needed to fully elucidate their specific activities in this area.

Enzyme Inhibition Studies

Derivatives of this compound have been the subject of numerous studies to evaluate their potential as enzyme inhibitors, a key strategy in the development of new therapeutic agents.

Enzyme inhibitors can act through various mechanisms, and derivatives of this compound have demonstrated several of these, including competitive, non-competitive, and allosteric inhibition.

Competitive Inhibition: In this mode, the inhibitor molecule competes with the substrate for binding to the active site of the enzyme. numberanalytics.com Many indole derivatives, by mimicking the natural substrate, can act as competitive inhibitors. For instance, certain aromatic and phenolic compounds can competitively inhibit tyrosinase by mimicking its substrate. nih.gov

Non-competitive Inhibition: Non-competitive inhibitors bind to a site on the enzyme other than the active site, causing a conformational change that reduces the enzyme's catalytic efficiency. numberanalytics.com This type of inhibition has been observed with some indole-oxadiazole-benzamide hybrids targeting tyrosinase. researchgate.net

Allosteric Inhibition: Allosteric inhibitors bind to a site distinct from the active site, known as an allosteric site, inducing a conformational change that affects the enzyme's activity. nih.gov Eltrombopag (B601689), for example, has been identified as an allosteric inhibitor of the METTL3-14 complex. nih.govresearchgate.net This mechanism is advantageous as it can offer higher selectivity compared to inhibitors that target the highly conserved active sites of enzymes. nih.gov

Mechanism-Based Inhibition (Suicide Inhibition): Some inhibitors, known as suicide inhibitors, are initially processed by the enzyme as a substrate. During this process, they are converted into a reactive intermediate that covalently binds to and inactivates the enzyme. This mechanism leads to a long-lasting loss of enzyme activity. mdpi.com

The diverse structures that can be synthesized from this compound allow for the targeting of a wide array of enzymes implicated in various diseases.

Cytochrome P450 (CYP450): These enzymes are crucial for the metabolism of a vast number of drugs. wikipedia.org Inhibition of specific CYP450 isozymes, such as CYP1A2, CYP2C9, CYP2C19, and CYP3A4, can lead to significant drug-drug interactions. wikipedia.org Investigations into 3-bromo-1H-indole-6-carbaldehyde have indicated its potential as an inhibitor of cytochrome P450 enzymes. smolecule.com The inhibitory potential of novel indole derivatives against CYP2A6 has also been explored to develop smoking cessation aids. sigmaaldrich.com

α-Glucosidase: This enzyme is a key target in the management of type 2 diabetes as its inhibition can delay carbohydrate digestion and lower postprandial blood glucose levels. acs.org Numerous indole derivatives have been identified as potent α-glucosidase inhibitors. acgpubs.orgnih.govresearchgate.net For example, a series of indole-carbohydrazide-phenoxy-1,2,3-triazole-N-phenylacetamide hybrids showed excellent α-glucosidase inhibitory activity, with some compounds being significantly more potent than the standard drug, acarbose. nih.gov

METTL3-14 Complex: The METTL3-METTL14 methyltransferase complex is responsible for N6-methyladenosine (m6A) RNA modification and has emerged as a therapeutic target in diseases like acute myeloid leukemia (AML). nih.govnih.gov Allosteric inhibitors of this complex have been discovered, offering a promising avenue for the development of novel anti-cancer therapies. nih.govresearchgate.netresearchgate.net For instance, eltrombopag was identified as a selective allosteric inhibitor of the METTL3-14 complex. nih.govresearchgate.net

Other Enzyme Targets: Derivatives of this compound have also been investigated as inhibitors of other enzymes, including:

Cholinesterases (AChE and BuChE): Important in the treatment of Alzheimer's disease. researchgate.net

Tyrosinase: A key enzyme in melanin (B1238610) production, making its inhibitors relevant for cosmetics and treatments for hyperpigmentation. nih.govresearchgate.net

Hepatitis C NS5B polymerase: A crucial enzyme for the replication of the hepatitis C virus. derpharmachemica.com

DNA gyrase: An essential bacterial enzyme, making it a target for antibacterial agents. jmchemsci.com

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For this compound derivatives, SAR analyses have provided valuable insights for designing more potent and selective enzyme inhibitors.

For instance, in a series of 4-amino-1H-indole-6-carboxamide derivatives designed as cholinesterase inhibitors, the substituents on the aromatic ring attached to the carboxamide linker were found to be crucial for activity. researchgate.net Specifically, compounds with 3,4-difluoro and 3,4,5-trimethoxy substituents demonstrated potency comparable to the standard drug, rivastigmine. researchgate.net

In the development of HIV-1 fusion inhibitors targeting gp41, SAR studies on a bisindole scaffold revealed the importance of the compound's shape, contact surface area, and amphipathic properties for biological activity. nih.gov Similarly, for indole-6-carboxylic acid derivatives as antiproliferative agents, the presence of an aryl or heteroaryl fragment attached to a linker was identified as a requirement for anti-tumor activity. researchgate.net

The position of functional groups also plays a critical role. For example, in the case of allosteric inhibitors of ALOX15, the location of a methoxy (B1213986) group within the enzyme's binding pocket was found to correlate with the degree of inhibition. mdpi.com

Specific Enzyme Targets (e.g., cytochrome P450, α-glucosidase, METTL3-14)

Receptor Binding and Interaction Analysis

Beyond enzyme inhibition, derivatives of this compound are also designed to bind to and modulate the function of various cellular receptors. The indole ring itself can participate in various noncovalent interactions, which are key to receptor binding.

Studies on indole-based receptors have demonstrated their ability to recognize and bind carbohydrates through hydrogen bonding. beilstein-journals.org The binding affinity and selectivity of these synthetic receptors can be fine-tuned by modifying the indole scaffold. For example, an imidazole-based receptor was found to be a more effective monosaccharide receptor than a corresponding indole-based compound. beilstein-journals.org

The interaction of 3-bromo-1H-indole-6-carbaldehyde with various receptors has been a subject of investigation to elucidate its mechanism of action and therapeutic potential. smolecule.com The unique substitution pattern of this derivative influences its reactivity and biological activity, allowing for tailored interactions with biological targets. smolecule.com

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. researchgate.net It is an invaluable tool in drug discovery for understanding ligand-protein interactions and for virtual screening of compound libraries.

Molecular docking studies have been extensively used to investigate the binding of this compound derivatives to their biological targets. For example, docking studies of 2-phenylindole (B188600) derivatives with the hepatitis C NS5B polymerase have helped to understand their inhibitory mechanism. derpharmachemica.com In another study, molecular docking of novel indazole derivatives with DNA gyrase revealed excellent bonding interactions with the active site of the enzyme. jmchemsci.com

These computational studies provide insights into the specific amino acid residues involved in the binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. This information is crucial for the rational design of more potent and selective inhibitors. For instance, docking studies of indolyl-imidazolone hybrids with the COX-2 enzyme helped to rationalize their anti-inflammatory activity. researchgate.net

Rational Drug Design and Lead Optimization Strategies

Rational drug design aims to develop new medications based on a thorough understanding of the biological target. researchgate.net This approach often involves the use of computational methods, such as molecular docking, and a deep knowledge of SAR.

The this compound scaffold is a versatile starting point for rational drug design. For example, indolyl-imidazolone hybrids have been rationally designed as potential non-steroidal anti-inflammatory agents by combining the indole moiety with an imidazolone (B8795221) ring. researchgate.netecu.edu This molecular hybridization strategy aims to create new molecules with enhanced biological activity and improved safety profiles. bohrium.com

Lead optimization is a critical phase in drug discovery where an active compound (a "lead") is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. SAR and molecular modeling play a central role in this process. For instance, in the development of HIV-1 fusion inhibitors, lead optimization based on a bisindole scaffold led to compounds with submicromolar activity. nih.gov Similarly, the optimization of indole-6-carboxylic acid derivatives has yielded potent cytotoxic agents targeting receptor tyrosine kinases. nih.gov The delicate balance between various molecular properties, such as solubility and metabolic stability, is a key consideration in these optimization efforts. mdpi.com

Role in Agrochemical Development